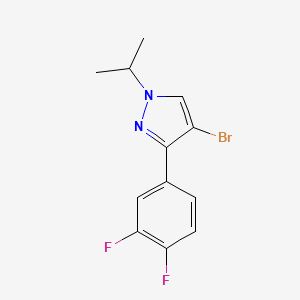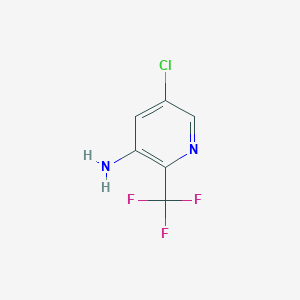
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is a fluorinated aromatic compound that features both fluorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine and trifluoromethyl groups onto the aromatic ring through electrophilic aromatic substitution reactions. The isonicotinic acid moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic processes to ensure high yield and purity. These methods often require precise control of reaction conditions such as temperature, pressure, and the use of specific catalysts to facilitate the desired transformations.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
Medicinally, this compound has potential applications in drug development. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is unique due to its combination of fluorine and trifluoromethyl groups with the isonicotinic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H7F4NO2 |
|---|---|
Peso molecular |
285.19 g/mol |
Nombre IUPAC |
5-fluoro-2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO2/c14-10-6-18-11(5-8(10)12(19)20)7-3-1-2-4-9(7)13(15,16)17/h1-6H,(H,19,20) |
Clave InChI |
ZTACIUFPTQUZNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=C(C(=C2)C(=O)O)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)

![Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)
![6-Vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12069855.png)









